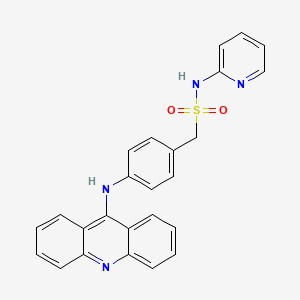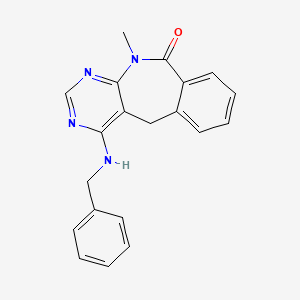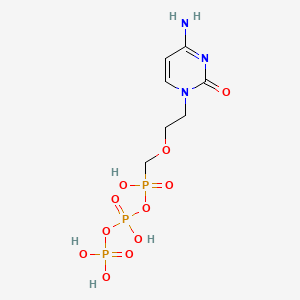
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to cytosine, one of the four main bases found in DNA and RNA. Its unique structure allows it to interact with biological systems in ways that can be harnessed for therapeutic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine typically involves the phosphorylation of cytosine derivatives. The process begins with the protection of the amino group of cytosine, followed by the introduction of the diphosphorylphosphonylmethoxyethyl group through a series of phosphorylation reactions. Common reagents used in these reactions include phosphoryl chloride and triethylamine, under conditions that ensure the selective phosphorylation of the desired sites.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of advanced analytical techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the phosphoryl groups, where nucleophiles such as hydroxide ions replace the existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Hydroxide ions, in a basic medium.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, which can be further analyzed for their biological activity and stability.
Applications De Recherche Scientifique
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis, as well as in the investigation of enzyme-substrate interactions.
Medicine: Explored for its potential antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytosine: The parent compound, which is a natural nucleobase found in DNA and RNA.
5-Fluorocytosine: A fluorinated analog used as an antifungal agent.
Cytarabine: A nucleoside analog used in chemotherapy for the treatment of leukemia.
Uniqueness
N-(2-Diphosphorylphosphonylmethoxyethyl)cytosine is unique due to its diphosphorylphosphonylmethoxyethyl group, which enhances its stability and allows for specific interactions with biological targets. This structural modification distinguishes it from other cytosine analogs and contributes to its potential therapeutic applications.
Propriétés
Numéro CAS |
130029-17-3 |
|---|---|
Formule moléculaire |
C7H14N3O11P3 |
Poids moléculaire |
409.12 g/mol |
Nom IUPAC |
2-(4-amino-2-oxopyrimidin-1-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C7H14N3O11P3/c8-6-1-2-10(7(11)9-6)3-4-19-5-22(12,13)20-24(17,18)21-23(14,15)16/h1-2H,3-5H2,(H,12,13)(H,17,18)(H2,8,9,11)(H2,14,15,16) |
Clé InChI |
JFPUKSSBXHKJCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)N=C1N)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





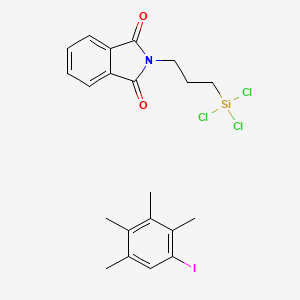
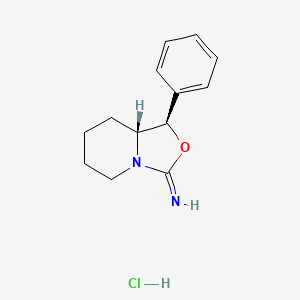
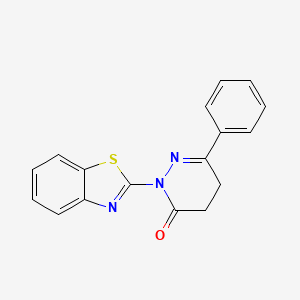

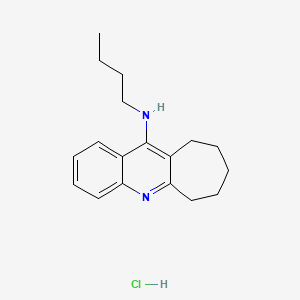
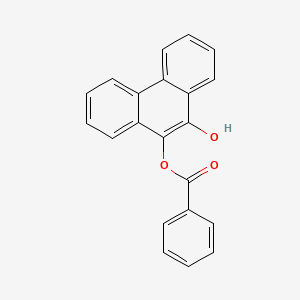


![4-[[(2-Pentylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12807924.png)
